2-(4-fluorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide
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Overview
Description
2-(4-fluorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide is a synthetic organic compound that features a fluorophenyl group and an indene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Fluorophenyl Intermediate: Starting with a fluorobenzene derivative, various functional groups can be introduced through electrophilic aromatic substitution.
Indene Derivative Synthesis: The indene moiety can be synthesized through cyclization reactions, often involving Friedel-Crafts alkylation.
Coupling Reactions: The final step usually involves coupling the fluorophenyl intermediate with the indene derivative using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would scale up these reactions, optimizing for yield and purity. This often involves continuous flow chemistry and the use of automated reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or indene moieties.
Reduction: Reduction reactions could target the carbonyl group in the acetamide.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution due to the electron-withdrawing fluorine atom.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it could be explored for its interactions with biological macromolecules, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, its structural features might make it a candidate for developing new pharmaceuticals, particularly if it shows activity against specific biological targets.
Industry
Industrially, it could be used in the synthesis of advanced materials or as an intermediate in the production of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on its specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide
- 2-(4-bromophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide
Uniqueness
The presence of the fluorine atom in 2-(4-fluorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide can significantly influence its chemical reactivity and biological activity, often enhancing its stability and binding affinity compared to its chloro or bromo analogs.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2/c1-23-19(11-15-4-2-3-5-16(15)12-19)13-21-18(22)10-14-6-8-17(20)9-7-14/h2-9H,10-13H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTIUOFTKJJXAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)CC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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